

# Independent Verification of Avibactam Sodium's Mechanism of Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Avibactam sodium**'s performance against other prominent beta-lactamase inhibitors, supported by experimental data. Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that restores the efficacy of  $\beta$ -lactam antibiotics against a broad spectrum of resistant Gram-negative bacteria. Its unique mechanism of action, involving reversible covalent inhibition, sets it apart from traditional inhibitors.

### Mechanism of Inhibition: A Reversible Covalent Bond

Avibactam inhibits serine  $\beta$ -lactamases through a novel mechanism. It forms a covalent acylenzyme intermediate, but unlike "suicide" inhibitors such as clavulanic acid, this bond is reversible. This allows Avibactam to be recycled and inhibit multiple  $\beta$ -lactamase molecules, contributing to its high efficiency. The process involves the opening of Avibactam's diazabicyclooctane ring upon acylation of the active site serine, followed by a deacylation step that regenerates the active enzyme and the intact inhibitor.

Below is a diagram illustrating the general mechanism of Avibactam inhibition.





Click to download full resolution via product page

Caption: General mechanism of Avibactam's reversible covalent inhibition.

### Comparative Performance: Avibactam vs. Other β-Lactamase Inhibitors

Avibactam exhibits a broader spectrum of activity compared to traditional  $\beta$ -lactamase inhibitors like clavulanic acid and tazobactam, particularly against Class C and some Class D enzymes. It also shows potent inhibition of Class A enzymes, including many Extended-Spectrum  $\beta$ -Lactamases (ESBLs) and Klebsiella pneumoniae Carbapenemases (KPCs).

**Table 1: Comparative Inhibition Spectrum of β-**

**Lactamase Inhibitors** 

| Inhibitor       | Class A (e.g.,<br>TEM, SHV,<br>CTX-M, KPC) | Class B<br>(Metallo-β-<br>lactamases) | Class C (e.g.,<br>AmpC) | Class D (e.g.,<br>OXA-48) |
|-----------------|--------------------------------------------|---------------------------------------|-------------------------|---------------------------|
| Avibactam       | Inhibits                                   | No Activity                           | Inhibits                | Inhibits some             |
| Clavulanic Acid | Inhibits many                              | No Activity                           | Poor/No Activity        | Poor/No Activity          |
| Tazobactam      | Inhibits many                              | No Activity                           | Limited Activity        | Poor/No Activity          |
| Vaborbactam     | Inhibits<br>(especially KPC)               | No Activity                           | Inhibits                | No Activity               |



# Quantitative Analysis: Kinetic Parameters and Susceptibility Data

The efficacy of a  $\beta$ -lactamase inhibitor can be quantified by its kinetic parameters, such as the inhibition constant (Ki) and the acylation (k<sub>2</sub>) and deacylation (k<sub>-2</sub>) rates. Lower Ki and higher acylation rates indicate more potent inhibition. Minimum Inhibitory Concentration (MIC) values from susceptibility testing provide a measure of the concentration of an antibiotic, in combination with an inhibitor, required to prevent visible bacterial growth.

**Table 2: Kinetic Parameters of Avibactam and** 

Comparators Against Key B-Lactamases

| β-Lactamase           | Inhibitor | k <sub>2</sub> /K <sub>i</sub> (M <sup>-1</sup> S <sup>-1</sup> ) | k-2 (S <sup>-1</sup> )  | IC <sub>50</sub> (nM) |
|-----------------------|-----------|-------------------------------------------------------------------|-------------------------|-----------------------|
| CTX-M-15 (Class<br>A) | Avibactam | 1.0 x 10 <sup>5</sup>                                             | 6.5 x 10 <sup>-4</sup>  | ~5                    |
| Clavulanic Acid       | -         | -                                                                 | -                       |                       |
| KPC-2 (Class A)       | Avibactam | 1.2 x 10 <sup>4</sup>                                             | $1.7 \times 10^{-3}$    | ~30-40                |
| Vaborbactam           | -         | -                                                                 | ~19                     |                       |
| AmpC (Class C)        | Avibactam | 5.1 x 10 <sup>3</sup>                                             | 4.0 x 10 <sup>-5</sup>  | ~100-200              |
| Tazobactam            | -         | -                                                                 | -                       |                       |
| OXA-48 (Class<br>D)   | Avibactam | 1.7 x 10 <sup>3</sup>                                             | <1.0 x 10 <sup>-6</sup> | ~1000                 |

Note: Data is compiled from various sources and experimental conditions may vary. "-" indicates data not readily available in the searched literature.

## Table 3: In Vitro Susceptibility of Ceftazidime-Avibactam against ESBL-Producing Enterobacteriaceae



| Organism                 | Ceftazidime-<br>Avibactam MIC₅₀<br>(µg/mL) | Ceftazidime-<br>Avibactam MIC90<br>(µg/mL) | % Susceptible |
|--------------------------|--------------------------------------------|--------------------------------------------|---------------|
| Escherichia coli         | 0.25                                       | 0.5                                        | 100%          |
| Klebsiella<br>pneumoniae | 0.5                                        | 1                                          | 100%          |
| Enterobacter cloacae     | 0.25                                       | 1                                          | 100%          |

MIC values are for ceftazidime with a fixed concentration of 4  $\mu$ g/mL avibactam.

# **Experimental Protocols Determination of Kinetic Parameters (Acylation and**

### Deacylation Rates)

A common method to determine the kinetic parameters of  $\beta$ -lactamase inhibition is through spectrophotometric assays using a chromogenic substrate like nitrocefin.



Click to download full resolution via product page

Caption: Workflow for determining kinetic parameters of β-lactamase inhibition.

#### Methodology:

- Enzyme and Inhibitor Preparation: Purified  $\beta$ -lactamase and Avibactam solutions of known concentrations are prepared in a suitable buffer (e.g., phosphate buffer at pH 7.0).
- Acylation Rate (k acyl) Determination:
  - The β-lactamase is pre-incubated with various concentrations of Avibactam.
  - The reaction is initiated by adding a chromogenic substrate (e.g., nitrocefin).



- The rate of hydrolysis of the substrate is monitored by measuring the change in absorbance over time using a spectrophotometer.
- The observed rate constants (k\_obs) are plotted against the inhibitor concentration to determine the acylation rate constant (k\_acyl) and the inhibition constant (K\_i).
- Deacylation Rate (k\_deacyl) Determination:
  - The acyl-enzyme complex is formed by incubating the β-lactamase with a saturating concentration of Avibactam.
  - Excess, unbound inhibitor is removed (e.g., by gel filtration).
  - The spontaneous recovery of enzyme activity is monitored over time by periodically measuring the rate of substrate hydrolysis. The rate of recovery corresponds to the deacylation rate constant (k\_deacyl).

### **Antimicrobial Susceptibility Testing (MIC Determination)**

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.



Click to download full resolution via product page

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

#### Methodology:

- Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
- Drug Dilution: Serial two-fold dilutions of the antibiotic (e.g., ceftazidime) are prepared in a liquid growth medium in microtiter plates. A fixed concentration of the β-lactamase inhibitor (e.g., 4 µg/mL of Avibactam) is added to each well.



- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
- MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

### X-ray Crystallography of Avibactam-β-Lactamase Complexes

Structural studies provide invaluable insights into the molecular interactions between Avibactam and the active site of  $\beta$ -lactamases.

#### Methodology:

- Protein Expression and Purification: The target β-lactamase is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.
- Complex Formation: The purified enzyme is incubated with a molar excess of Avibactam to form the covalent complex.
- Crystallization: The protein-inhibitor complex is crystallized using techniques such as vapor diffusion.
- Data Collection and Structure Determination: The crystals are exposed to a high-intensity Xray beam, and the resulting diffraction data are collected. The electron density map is then calculated to determine the three-dimensional structure of the complex.
- To cite this document: BenchChem. [Independent Verification of Avibactam Sodium's Mechanism of Inhibition: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665336#independent-verification-of-avibactam-sodium-s-mechanism-of-inhibition]

#### Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com